molecular formula C21H16ClN3O2S B2376417 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 932321-32-9

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2376417
CAS No.: 932321-32-9
M. Wt: 409.89
InChI Key: MVDCXVXMVWAOQP-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

    Thienylmethyl Substitution: The thiophen-2-ylmethyl group can be attached via nucleophilic substitution reactions using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiophene rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group may participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Quinazolinone derivatives with oxidized phenyl or thiophene rings

    Reduction: Alcohol derivatives of the original compound

    Substitution: Amino or thiol-substituted quinazolinone derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylquinazolin-2-yl)acetamide: Lacks the chloro and thiophen-2-ylmethyl groups.

    6-chloro-2-oxo-4-phenylquinazoline: Lacks the acetamide and thiophen-2-ylmethyl groups.

    N-(thiophen-2-ylmethyl)acetamide: Lacks the quinazolinone core.

Uniqueness

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of both the chloro and thiophen-2-ylmethyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c22-15-8-9-18-17(11-15)20(14-5-2-1-3-6-14)24-21(27)25(18)13-19(26)23-12-16-7-4-10-28-16/h1-11H,12-13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDCXVXMVWAOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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